Cyclopropylidene cyclopropane
Overview
Description
Cyclopropylidene cyclopropane is a compound with the molecular formula C6H8 . It is also known by other names such as cyclopropylidenecyclopropane and bicyclopropylidene . It is part of the cyclopropanes family, which are organic compounds containing the cyclopropyl group .
Synthesis Analysis
The synthesis of cyclopropylidene cyclopropane involves various methods. One approach involves reacting a α-bromo-β-ketoester with a terminal alkyl alkene in the presence of a benzophenothiazine organic photocatalyst and a base, 2,6-lutidine, under blue LED irradiation . Another method involves the use of cyclopropane methodologies in target‐directed organic syntheses .Molecular Structure Analysis
The molecular structure of cyclopropylidene cyclopropane is characterized by a molecular weight of 80.13 g/mol . The InChI key for this compound is VIVNOHOCUKALPP-UHFFFAOYSA-N . The compound has a 2D structure and a 3D conformer .Chemical Reactions Analysis
Cyclopropylidene cyclopropane can undergo various chemical reactions. For instance, it can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) . More recently, single-electron transformations featuring cyclopropyl radicals have emerged .Physical And Chemical Properties Analysis
Cyclopropylidene cyclopropane has several computed properties. It has a molecular weight of 80.13 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 0, and a Rotatable Bond Count of 0 . Its exact mass is 80.062600255 g/mol, and its monoisotopic mass is also 80.062600255 g/mol .Scientific Research Applications
Cyclopropanes are one of the most important strained rings and have gained much attention for more than a century because of their interesting and unique reactivity . They not only exist in many natural products, but have also been widely used in the fields of organic synthesis, medicinal chemistry, and materials science as versatile building blocks .
In a review on the synthesis and application of spirocyclopropane annelated to six- and five-member rings, it was found that the cyclopropyl group is a very important structure in many herbal compounds and demonstrates antifungal, antibacterial, antiviral, and some enzyme inhibition activities .
One specific method of synthesis involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, which yielded azine (Corey–Chaykovsky reaction), but in the presence of excess dimethyloxosulfonium methylide, spiro [cyclopropane-1,9′-fluorene] was produced with a yield of 70% .
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Organic Synthesis, Medicinal Chemistry, and Materials Science Cyclopropanes have been widely used in the fields of organic synthesis, medicinal chemistry, and materials science as versatile building blocks . They exhibit interesting and unique reactivity due to their strained rings .
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Spirocyclopropane Synthesis A method for synthesizing spirocyclopropanes involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide. This yields azine (Corey–Chaykovsky reaction), but in the presence of excess dimethyloxosulfonium methylide, spiro [cyclopropane-1,9′-fluorene] is produced with a yield of 70% .
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Photochemical Reaction A photochemical reaction ([1 + 2] cycloaddition) of olefins with carbene can produce spirocyclopropanes. In this process, the C–H insertion product is absorbed .
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Cyclopropene Transformations Cyclopropenes, as readily accessible strained carbocycles, show a diverse range of reactivities. Several new synthetic methods and applications of cyclopropenes have been developed .
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Antifungal, Antibacterial, Antiviral Applications The cyclopropyl group is a very important structure in many herbal compounds and demonstrates antifungal, antibacterial, antiviral, and some enzyme inhibition activities . Compounds containing this group with another ring attached to spiro are also very interesting and significant .
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Synthesis of Spirocyclopropane-1,9′-Fluorene The reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yielded azine (Corey–Chaykovsky reaction). But in the presence of excess dimethyloxosulfonium methylide, spiro [cyclopropane-1,9′-fluorene] was produced with a yield of 70% .
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Photochemical Reaction A spiro cyclopropane was reported by photochemical reaction ([1 + 2] cycloaddition) of olefins with carbene in which C–H insertion product was absorbed .
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Transformations of Cyclopropenes The transformations of cyclopropenes have attracted the attention of organic chemists for decades. As readily accessible strained carbocycles, cyclopropenes show a diverse range of reactivities .
Future Directions
Cyclopropylidene cyclopropane and related compounds have potential for future research and applications. For instance, the advent of transition-metal catalysis has enabled the installation of functionalized cyclopropanes using cross-coupling reactions . This opens up new possibilities for the development of novel synthetic strategies to form new chemical entities in a stereoselective manner .
properties
IUPAC Name |
cyclopropylidenecyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8/c1-2-5(1)6-3-4-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVNOHOCUKALPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181968 | |
Record name | Cyclopropylidene cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylidene cyclopropane | |
CAS RN |
27567-82-4 | |
Record name | Cyclopropylidene cyclopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027567824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropylidene cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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